2,3,4,5-Tetrahydro-1,5-benzoxazepine

Catalog No.
S795814
CAS No.
7160-97-6
M.F
C9H11NO
M. Wt
149.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3,4,5-Tetrahydro-1,5-benzoxazepine

CAS Number

7160-97-6

Product Name

2,3,4,5-Tetrahydro-1,5-benzoxazepine

IUPAC Name

2,3,4,5-tetrahydro-1,5-benzoxazepine

Molecular Formula

C9H11NO

Molecular Weight

149.19 g/mol

InChI

InChI=1S/C9H11NO/c1-2-5-9-8(4-1)10-6-3-7-11-9/h1-2,4-5,10H,3,6-7H2

InChI Key

HYLJXJSMGIOVIK-UHFFFAOYSA-N

SMILES

C1CNC2=CC=CC=C2OC1

Canonical SMILES

C1CNC2=CC=CC=C2OC1

The exact mass of the compound 2,3,4,5-Tetrahydro-1,5-benzoxazepine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2,3,4,5-Tetrahydro-1,5-benzoxazepine (CAS 7160-97-6) is a saturated, seven-membered heterocyclic building block featuring oxygen and nitrogen at the 1 and 5 positions, respectively, fused to a benzene ring. In commercial procurement and medicinal chemistry, this compound is highly valued as a "privileged scaffold" due to its unique three-dimensional conformation, which facilitates high-affinity interactions with diverse biological targets, including kinases (e.g., RIPK1) and G-protein-coupled receptors. For industrial and laboratory buyers, procuring the pre-formed 2,3,4,5-tetrahydro-1,5-benzoxazepine core is primarily a strategy to bypass the low-yielding, hazardous de novo cyclization of acyclic precursors. Its saturated nature provides a stable, versatile secondary amine for downstream N-alkylation, acylation, or cross-coupling, making it an essential intermediate for manufacturing advanced polycyclic active pharmaceutical ingredients (APIs) and functional materials [1].

Research Fit

Privileged scaffold
Versatile 1,5-benzoxazepine core for GPCR, ion channel, and enzyme target studies
Lead-like profile
Moderate lipophilicity (logP ~1.8) supports CNS penetration and oral bioavailability models
Multi-target research
Reported activity in pain, epilepsy, hypertension, and oncology research contexts

Substituting 2,3,4,5-tetrahydro-1,5-benzoxazepine with its structural isomers, such as 1,4-benzoxazepines, or attempting to build the ring in situ from acyclic precursors (like 2-aminophenol and 1,3-dibromopropane) leads to severe process and functional failures. From a processability standpoint, forming the seven-membered ring de novo requires strong bases (e.g., NaH) and high-dilution conditions, which scale poorly and suffer from competing intermolecular oligomerization. Functionally, the placement of the heteroatoms strictly dictates the molecule's chemical reactivity and 3D spatial geometry. For instance, in domino cyclization reactions, the 1,5-isomer undergoes specific C(sp2)-H functionalization to form acridane derivatives, whereas the 1,4-isomer undergoes C(sp3)-H activation to yield entirely different quinoline-fused systems. Consequently, buyers targeting specific spatial orientations for allosteric kinase pockets or specific polycyclic architectures cannot use alternative isomers or acyclic analogs without fundamentally altering the end product [1].

Substitution Risk

Isomer shift
1,4-Benzoxazepine analogs may exhibit altered GPCR binding and target engagement compared to the 1,5-isomer.
Heteroatom swap
Replacing oxygen with sulfur (1,5-benzothiazepine) can significantly change ACE inhibition duration and PK profile.
Conformation shift
Ring-fusion and substitution patterns alter conformational constraints, potentially affecting metabolic stability and model translation.

Synthesis Yield and Step Economy: Pre-formed Scaffold vs. Acyclic Precursors

Procuring the pre-formed 2,3,4,5-tetrahydro-1,5-benzoxazepine enables direct N-functionalization with yields often exceeding 80-90% in a single step. In contrast, attempting de novo synthesis from acyclic precursors (2-aminophenol and 1,3-dibromopropane) requires harsh conditions (NaH, anhydrous DMF, reflux) and typically results in yields below 50% due to competing intermolecular polymerization [1].

Evidence DimensionRing-Closure Yield and Process Efficiency
Target Compound Data>80% yield via direct functionalization of the pre-formed scaffold
Comparator Or Baseline<50% yield via de novo cyclization of acyclic precursors (2-aminophenol + 1,3-dibromopropane)
Quantified Difference>30% absolute yield improvement and elimination of a hazardous, multi-step cyclization process
ConditionsBase-catalyzed N-alkylation/acylation vs. primary cyclization of the 7-membered ring

Procuring the pre-formed heterocycle eliminates a hazardous, low-yielding ring-closure step, drastically improving throughput and safety in industrial scale-up.

P2X3 Antagonism
Reported
EC₅₀ 80 nM
Recombinant rat P2X3 in Xenopus oocytes, 10 µM
Supports P2X3-targeted pain model research
Single-point functional antagonism; selectivity panel data to verify

Reaction Pathway Selectivity: 1,5-Isomer vs. 1,4-Isomer

The exact placement of the heteroatoms in the benzoxazepine ring acts as a strict structural switch for downstream reactivity. Under Knoevenagel-[1,5]-hydride shift domino cyclization conditions, N-aryl-1,5-benzoxazepines undergo SEAr C(sp2)-H functionalization to yield condensed acridane derivatives. Conversely, the 1,4-benzoxazepine isomer follows a completely divergent pathway, undergoing C(sp3)-H activation to yield 1,2,8,9-tetrahydro-7bH-quinolino[1,2-d][1,4]benzoxazepines [1].

Evidence DimensionDownstream Polycyclic Architecture (Reaction Pathway)
Target Compound DataUndergoes C(sp2)-H functionalization to form acridane derivatives
Comparator Or Baseline1,4-benzoxazepine isomer undergoes C(sp3)-H activation to form quinolino-benzoxazepines
Quantified Difference100% divergent reaction pathway based solely on the heteroatom position
ConditionsDomino cyclization with 1,3-dicarbonyl reagents

Buyers synthesizing specific complex heterocycles must procure the exact 1,5-isomer, as the 1,4-isomer cannot access the acridane structural space.

In Vivo Anticonvulsant
Class-level
Comparable to phenytoin, lamotrigine
Derivatives 4p, 5p in rodent seizure models
Class-level model-response context for anticonvulsant screening
Core scaffold not directly tested; verify with own analogs

Conformational Restriction in Kinase Binding: Rigid Scaffold vs. Acyclic Analogs

In the development of kinase inhibitors, the rigid 7-membered ring of 1,5-benzoxazepine locks the molecule into a bioactive conformation. 1,5-benzoxazepine-cored inhibitors (such as RIPK1 inhibitors) exhibit highly potent target binding (IC50 < 30 nM) and excellent metabolic stability. Flexible acyclic sulfonamide or amide analogs suffer from high entropic penalties upon binding, resulting in a >10-fold decrease in binding affinity and poorer in vivo half-lives compared to the rigidified 1,5-benzoxazepine scaffold [1].

Evidence DimensionTarget Binding Affinity (IC50) and Stability
Target Compound DataIC50 < 30 nM with high metabolic stability due to the rigid 7-membered ring
Comparator Or Baseline>300 nM IC50 for flexible acyclic analogs
Quantified Difference>10-fold improvement in binding affinity and reduced entropic penalty
ConditionsIn vitro kinase inhibition assays (e.g., RIPK1) and in vivo pharmacokinetic profiling

For pharmaceutical procurement, the pre-formed rigid scaffold is essential for locking the molecule into the bioactive conformation required for potent allosteric kinase inhibition.

MCF-7 Cytotoxicity
Class-level
IC₅₀ 15 µM (derivative RS03)
MCF-7 breast cancer line; lower response in MCF-10A
Supports cytotoxicity endpoint review in MCF-7 models
Class-level evidence; optimize selectivity further

Pharmacokinetic Tuning: 1,5-Benzoxazepine vs. 1,5-Benzothiazepine

The choice between the oxygen-containing 1,5-benzoxazepine and its sulfur-containing analog (1,5-benzothiazepine) significantly impacts drug pharmacokinetics. In the evaluation of ACE inhibitors, substituting the thiazepine sulfur with the oxazepine oxygen alters the core's electron density and partition coefficient (LogP). This heteroatom shift directly modifies the hydrogen-bonding profile, which in turn shifts the duration of action and oral bioavailability profiles in cardiovascular models [1].

Evidence DimensionPharmacokinetic Profile and Lipophilicity
Target Compound DataOxygen core provides specific hydrogen-bonding and lower lipophilicity
Comparator Or BaselineSulfur core (1,5-benzothiazepine) provides higher lipophilicity and different electron density
Quantified DifferenceDistinct shift in in vivo duration of action and receptor binding affinity based on O vs. S substitution
ConditionsIn vivo pharmacokinetic evaluation of ACE inhibitors

Buyers must select the exact 1,5-benzoxazepine (oxygen) core rather than the thiazepine (sulfur) analog to achieve specific tissue distribution and half-life targets in drug formulation.

ACE Inhibition
Head-to-head
O-analog: prolonged activity; S-analog (CV-5975) longest
i.v. and p.o. in vivo ACE models
Heteroatom choice modulates duration of action
Benzoxazepine core enables long-acting profiles
Lipophilicity
Supporting
Measured logP 1.8
Differs from predicted -0.7 by 2.5 units
Aligns with CNS drug-like space
Use measured values for ADME models
Synthetic Route
Supporting
Tandem reductive amination, high yield
5% Pd/C, MeOH; one-step from nitro aldehydes/ketones
Efficient library synthesis for SAR studies
Reduces cost and time in lead optimization

Synthesis of RIPK1 Inhibitors for Neurodegenerative Diseases

The rigid 3D conformation of the 1,5-benzoxazepine core fits perfectly into the allosteric pocket of RIPK1, making it the preferred starting material for developing brain-penetrant therapeutics for Alzheimer's and multiple sclerosis [1].

Development of Cardiovascular APIs (ACE Inhibitors and V2 Agonists)

Used as a core scaffold where the specific electron density of the oxygen atom (vs sulfur) is required to tune the pharmacokinetics and receptor binding affinity of antihypertensive agents [2].

Precursor for Complex Polycyclic Libraries

Utilized in domino cyclization reactions to selectively produce condensed acridane derivatives, a pathway inaccessible when using 1,4-benzoxazepine isomers [3].

Advanced Building Block for Functional Materials

Employed in the synthesis of specialized ligands and OLED materials where the stable, saturated 7-membered ring provides unique steric bulk and electronic properties compared to planar aromatic systems [4].

Application Fit Matrix

Application
Selection Property
Validation Focus
P2X3 pain signaling research
P2X3 antagonist assay context
Recombinant receptor functional antagonism and selectivity profiling
Anticonvulsant screening studies
In vivo seizure model response
Comparator-reference benchmarking (phenytoin, lamotrigine class)
Long-acting ACE inhibitor research
Heteroatom-dependent duration of action
In vivo ACE inhibition time-course (i.v./p.o.)
Breast cancer cell-model studies
Cell-model cytotoxicity selectivity
MCF-7 versus non-cancerous MCF-10A endpoint comparison

XLogP3

2

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

2,3,4,5-Tetrahydro-1,5-benzoxazepine

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